2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile
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Overview
Description
“2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile” is a chemical compound with the linear formula C17H14N2O . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines, including “2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile”, has been a topic of interest in the scientific community . One common method involves a Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . This process forms a phenonium ion, which is a stable and reactive primary phenylethyl carbocation .Molecular Structure Analysis
The molecular structure of “2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile” is defined by its linear formula C17H14N2O . The compound has a molecular weight of 262.314 .Scientific Research Applications
Synthesis and Chemical Transformations
- Complex Molecular Synthesis : Isoquinoline derivatives serve as starting materials for synthesizing complex molecules, such as lamellarin U and lamellarin G trimethyl ether. These syntheses involve alkylation reactions that enable the introduction of acid-sensitive protecting groups, which would be otherwise unstable under traditional reaction conditions (Liermann & Opatz, 2008).
- Facile Synthesis of Derivatives : 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been synthesized and shown reactivity towards various reagents, leading to the creation of a range of derivatives. Some of these derivatives exhibit antimicrobial activity, highlighting the potential of isoquinoline derivatives in drug discovery (Elkholy & Morsy, 2006).
Antitumor Properties
- Cytotoxicity and Cell Cycle Arrest : A series of 1-substituted 3,4-dihydroisoquinolines were synthesized and tested for their ability to perturb the cell cycle by arresting cells in the G1 phase, demonstrating significant cytotoxic derivatives against the leukemia L 1210 cell line. This suggests their potential use in developing anticancer therapies (Bermejo et al., 2002).
Molecular Interactions and Stereochemistry
- Stereochemical Interactions : The stereochemistry of isoquinoline Reissert compounds has been extensively studied, revealing significant insights into steric and electronic interactions. These findings have implications for the design of molecules with specific properties and behaviors (Gibson et al., 2012).
Environmental and Green Chemistry
- Eco-friendly Synthesis : Innovations in the synthesis of isoquinolines in water through a palladium-catalyzed tandem reaction highlight the move towards more environmentally benign processes in chemical synthesis. This approach not only demonstrates functional group tolerance but also aligns with the principles of green chemistry by using water as the reaction medium (Hu et al., 2017).
Safety and Hazards
Sigma-Aldrich provides “2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Future Directions
The future directions for research on “2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile” and similar compounds could involve further exploration of their biological activities and potential applications in treating various diseases. Given their diverse biological activities, these compounds could be valuable in the development of new drugs .
properties
IUPAC Name |
2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-9,16H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYGZUQJXUYID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C#N)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62172-57-0 |
Source
|
Record name | NSC114983 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: What is the structural characterization of 2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile?
A1: The research article focuses on the crystal structure of 2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile. [] While it doesn't explicitly state the molecular formula or weight, these can be deduced from the structure. The paper primarily delves into the crystallographic data obtained through X-ray diffraction, providing insights into the compound's spatial arrangement at the molecular level.
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